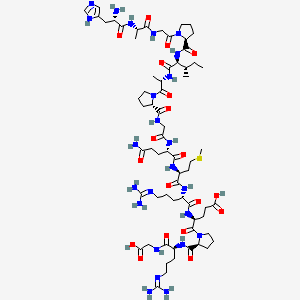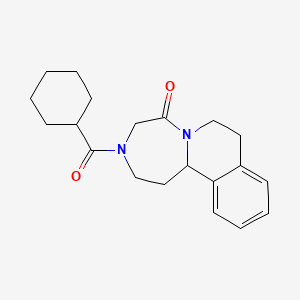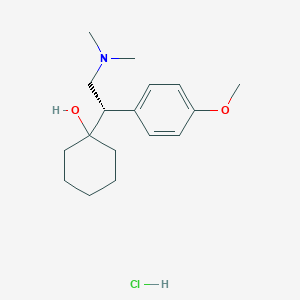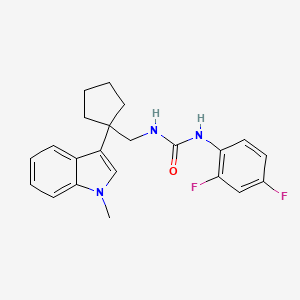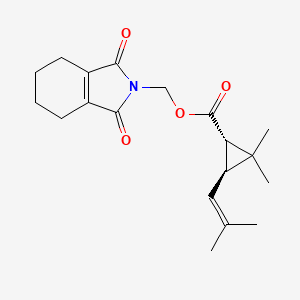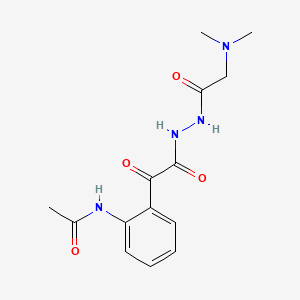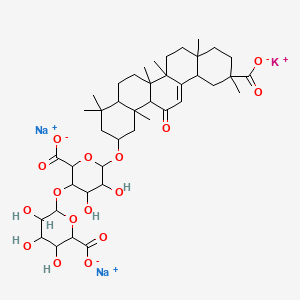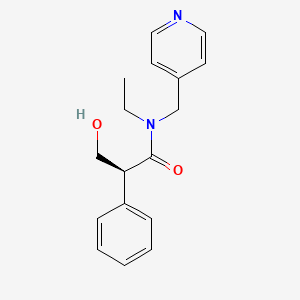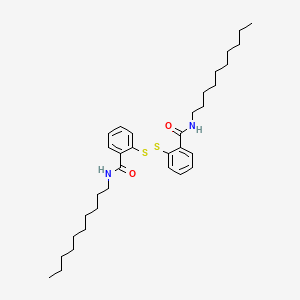![molecular formula C21H21Cl2N5O6S B12781815 4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydrogen sulfate CAS No. 64086-81-3](/img/structure/B12781815.png)
4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydrogen sulfate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and various substituents that contribute to its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydrogen sulfate typically involves multiple steps, starting with the preparation of the diazenyl intermediate. The process often includes:
Diazotization: This step involves the conversion of an aromatic amine to a diazonium salt using nitrous acid.
Coupling Reaction: The diazonium salt is then reacted with an appropriate coupling component, such as an aniline derivative, to form the diazenyl compound.
Substitution Reactions: Various substituents, such as chloro and nitro groups, are introduced through electrophilic aromatic substitution reactions.
Sulfonation: Finally, the hydrogen sulfate group is introduced through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents, modifying the compound’s reactivity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted derivatives, such as amino, nitro, and chloro compounds, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydrogen sulfate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound’s diazenyl group can participate in redox reactions, influencing cellular processes. The presence of chloro and nitro groups can enhance its reactivity, allowing it to interact with various enzymes and proteins, potentially leading to biological effects such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dichloro-N,N-dimethylpyridin-4-amine
- 2,6-Dichloro-4-nitrophenol
- 4-(2,6-Dichloro-4-nitrophenyl)morpholine
Uniqueness
4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydrogen sulfate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
64086-81-3 |
|---|---|
Fórmula molecular |
C21H21Cl2N5O6S |
Peso molecular |
542.4 g/mol |
Nombre IUPAC |
4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydrogen sulfate |
InChI |
InChI=1S/C21H20Cl2N5O2.H2O4S/c1-2-27(13-12-26-10-4-3-5-11-26)17-8-6-16(7-9-17)24-25-21-19(22)14-18(28(29)30)15-20(21)23;1-5(2,3)4/h3-11,14-15H,2,12-13H2,1H3;(H2,1,2,3,4)/q+1;/p-1 |
Clave InChI |
WWVHJFVMRCTKCV-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12781735.png)
